molecular formula C10H9NO3 B13662011 methyl 6-hydroxy-1H-indole-5-carboxylate

methyl 6-hydroxy-1H-indole-5-carboxylate

Cat. No.: B13662011
M. Wt: 191.18 g/mol
InChI Key: CMZMQZPYEKQHOY-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-hydroxy-1H-indole-5-carboxylate can be synthesized through various methods. One common approach involves the esterification of indole-5-carboxylic acid . Another method includes the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at 60°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-1H-indole-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to various receptors and enzymes, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-hydroxy-1H-indole-5-carboxylate is unique due to its specific hydroxyl and carboxylate functional groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications compared to other similar compounds .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 6-hydroxy-1H-indole-5-carboxylate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-4-6-2-3-11-8(6)5-9(7)12/h2-5,11-12H,1H3

InChI Key

CMZMQZPYEKQHOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C=CN2)O

Origin of Product

United States

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